

chemical and physical properties of 3-(4-Chlorophenyl)-2-oxopropanoic acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2-oxopropanoic acid

Cat. No.: B2586084

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An In-Depth Technical Guide to **3-(4-Chlorophenyl)-2-oxopropanoic Acid**: Properties, Analysis, and Applications

Introduction

3-(4-Chlorophenyl)-2-oxopropanoic acid is an organic compound of significant interest to the fields of synthetic organic and medicinal chemistry.^[1] Structurally, it is an α -keto acid featuring a 4-chlorophenyl substituent. This unique combination of a carboxylic acid, a ketone, and a chlorinated aromatic ring imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.^[1] Its primary relevance for drug development professionals lies in its established role as a key precursor in the synthesis of pyridopyrazinone derivatives, which have been identified as potent insulin secretion stimulators for the potential treatment of diabetes.^[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical protocols, and a discussion of its applications, tailored for researchers and scientists in drug discovery and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. **3-(4-Chlorophenyl)-2-oxopropanoic acid** is defined by its specific molecular structure and associated identifiers.

Caption: 2D structure of **3-(4-Chlorophenyl)-2-oxopropanoic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	3617-01-4	[1] [2]
Molecular Formula	C ₉ H ₇ ClO ₃	[1] [2] [3]
Molecular Weight	198.60 g/mol	[1] [2]
IUPAC Name	3-(4-chlorophenyl)-2-oxopropanoic acid	[3]
Synonyms	Benzenepropanoic acid, 4-chloro- α -oxo-; 4-Chloro-a-oxo-benzenepropanoic acid	[1]
SMILES	<chem>C1=CC(=CC=C1CC(=O)C(=O)O)Cl</chem>	[1] [4]
InChI	InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)	[1] [4]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements.

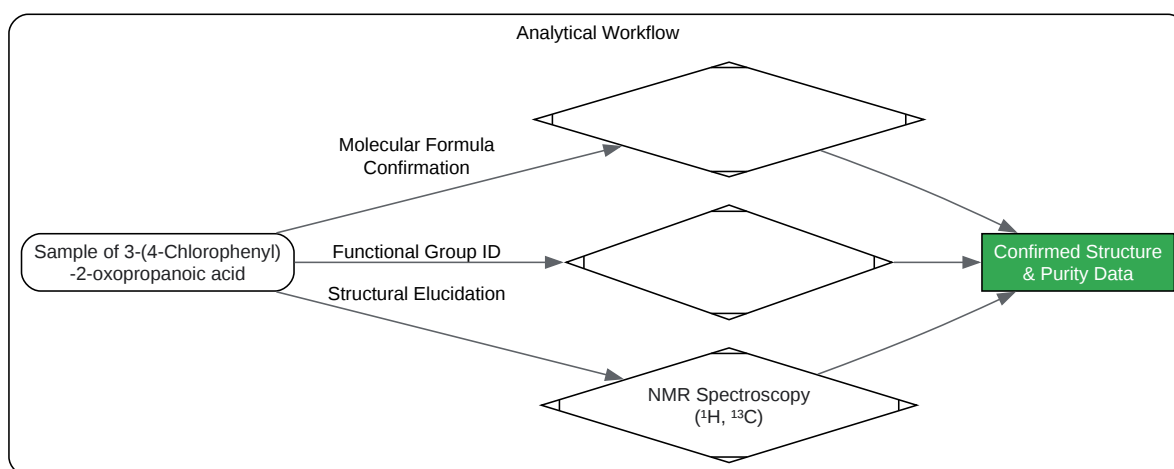
Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	White to off-white or light brown solid	[1][2]
Solubility	Limited solubility in water; soluble in organic solvents	[1]
Storage Conditions	Store at room temperature, in a cool, well-ventilated area. Some suppliers recommend storage at -10°C under an inert atmosphere for long-term stability.	[2][5][6][7]
Density	1.394 g/cm ³ (Predicted)	[8]
Predicted XlogP	1.9	[4]

Note on Thermal Properties: Specific melting and boiling points for **3-(4-Chlorophenyl)-2-oxopropanoic acid** are not consistently reported in publicly available literature. These values would be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC) for a precise melting point and thermogravimetric analysis (TGA) to assess thermal decomposition.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical in research and drug development. A multi-technique analytical approach is essential for the unambiguous characterization of **3-(4-Chlorophenyl)-2-oxopropanoic acid**.



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Caption: A typical workflow for the analytical characterization of the compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. The predicted collision cross-section (CCS) values can aid in identification in complex matrices.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	199.01566	136.0
[M+Na] ⁺	220.99760	144.7
[M-H] ⁻	197.00110	138.7
[M+NH ₄] ⁺	216.04220	155.4

Data sourced from
PubChemLite predictions.[\[4\]](#)

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. A deuterated solvent (like DMSO-d₆ or CDCl₃) is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Expected ¹H NMR Signals:
 - Aromatic Region (~7.2-7.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.
 - Methylene Protons (~4.0 ppm): A singlet corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring and the ketone.
 - Carboxylic Acid Proton (>10 ppm): A broad singlet for the acidic proton, which may be exchangeable with trace water in the solvent.

- Expected ^{13}C NMR Signals:
 - Multiple signals in the aromatic region (~128-140 ppm).
 - A signal for the methylene carbon (~40-50 ppm).
 - Two signals for the carbonyl carbons (>160 ppm), with the carboxylic acid carbon typically being less deshielded than the ketone carbon.

Experimental Protocol 2: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation.

Methodology:

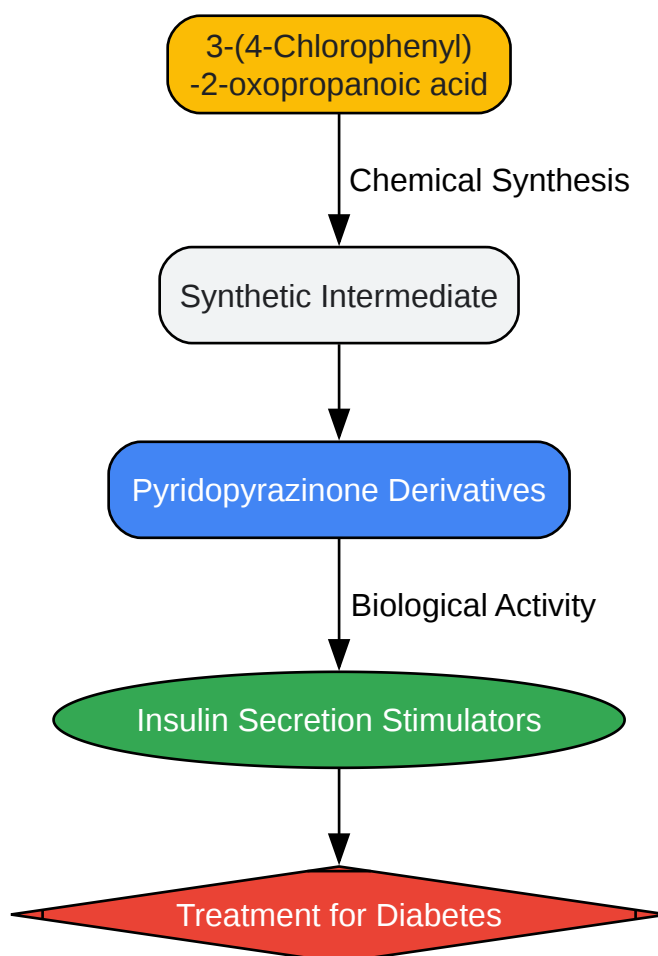
- Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm^{-1} .
- Expected Characteristic Absorptions:
 - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm^{-1} .
 - C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp bands around 1700-1750 cm^{-1} . Often, two distinct peaks or a broadened peak may be observed.
 - C=C Stretch (Aromatic): Peaks around 1600 cm^{-1} and 1475 cm^{-1} .
 - C-Cl Stretch: A signal in the fingerprint region, typically ~1090 cm^{-1} .

Chemical Reactivity and Applications

The dual functionality of the α -keto acid motif makes this compound a versatile synthetic intermediate.^[1] The carboxylic acid can undergo esterification or amidation, while the ketone is

susceptible to nucleophilic attack.

Its most notable application is as a building block for pharmacologically active agents.[2]



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Caption: Pathway from the core chemical to its therapeutic application.

Role in Drug Discovery

The primary documented use of **3-(4-Chlorophenyl)-2-oxopropanoic acid** is in the preparation of Pyridopyrazinone derivatives. These resulting compounds have been investigated as insulin secretion stimulators, making them valuable leads in the development of novel therapeutics for diabetes.[2] Furthermore, the broader class of chlorophenyl-containing small molecules is frequently explored in drug discovery for various targets, including anticancer and anti-inflammatory pathways.[9][10][11] The structural motif present in this

compound serves as a validated starting point for generating libraries of new chemical entities for screening.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. **3-(4-Chlorophenyl)-2-oxopropanoic acid** is classified with several hazards that necessitate careful handling.

Table 4: GHS Hazard Information

Hazard Code	Statement	Source(s)
H302	Harmful if swallowed	[12] [13]
H315	Causes skin irritation	[12] [13]
H318	Causes serious eye damage	[12]
H335	May cause respiratory irritation	[12] [13]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[7\]](#)[\[12\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[7\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[\[7\]](#)[\[12\]](#) Avoid all skin contact.
 - Respiratory Protection: If dust is generated outside of a fume hood, use an approved particle respirator.[\[7\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[5\]](#)[\[12\]](#)

Storage Recommendations

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
- Stability: For long-term storage and to ensure high purity, some suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-10°C) to minimize degradation.[7]

Conclusion

3-(4-Chlorophenyl)-2-oxopropanoic acid is more than a simple chemical reagent; it is a key enabling tool for medicinal chemists and drug development professionals. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it an important precursor for synthesizing novel compounds with therapeutic potential, most notably in the area of metabolic diseases like diabetes. Understanding its characteristics, analytical protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

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